L-Isoleucine-13C6,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H13NO2 |

|---|---|

Molekulargewicht |

138.12 g/mol |

IUPAC-Name |

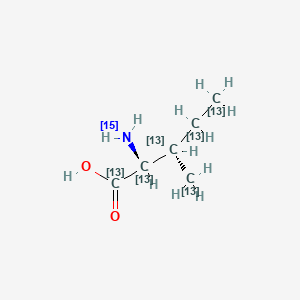

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

InChI-Schlüssel |

AGPKZVBTJJNPAG-JZHNXQILSA-N |

Isomerische SMILES |

[13CH3][13CH2][13C@H]([13CH3])[13C@H]([13C](=O)O)[15NH2] |

Kanonische SMILES |

CCC(C)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is L-Isoleucine-13C6,15N and its chemical properties

An In-depth Technical Guide to L-Isoleucine-¹³C₆,¹⁵N for Researchers and Drug Development Professionals

Introduction

L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled form of the essential amino-acid L-isoleucine. In this isotopologue, all six carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling strategy results in a molecule with a precisely defined mass shift compared to its unlabeled counterpart, making it an invaluable tool in various research and development applications, particularly in the fields of proteomics, metabolomics, and drug discovery.

This guide provides a comprehensive overview of the chemical properties, common experimental applications, and protocols involving L-Isoleucine-¹³C₆,¹⁵N.

Chemical Properties

L-Isoleucine-¹³C₆,¹⁵N is a nonpolar, hydrophobic amino acid.[1] Its physical and chemical properties are summarized in the table below. The incorporation of stable isotopes does not significantly alter the chemical behavior of the molecule in biological systems, allowing it to be used as a tracer for the natural amino acid.

| Property | Value | References |

| Synonyms | SILAC Amino Acid, (2S,3S)-2-Amino-3-methylpentanoic acid-¹³C₆,¹⁵N | [2] |

| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | [1] |

| Linear Formula | ¹³C₂H₅¹³CH(¹³CH₃)¹³CH(¹⁵NH₂)¹³CO₂H | [2] |

| Molecular Weight | 138.12 g/mol | [2][3] |

| CAS Number | 202468-35-7 | [1][2][3] |

| Mass Shift | M+7 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 168-170 °C | [2] |

| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl | [2] |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [2][4] |

| Chemical Purity | ≥95% (CP) | [2][4] |

Key Applications

The primary utility of L-Isoleucine-¹³C₆,¹⁵N stems from its use as a tracer and an internal standard in analytical techniques.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[5] Cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of labeled and unlabeled samples, the relative abundance of proteins can be accurately determined. L-Isoleucine-¹³C₆,¹⁵N is one of the amino acids used for this purpose.

-

Metabolic Flux Analysis: As a stable isotope-labeled metabolite, L-Isoleucine-¹³C₆,¹⁵N is used to trace the metabolic fate of isoleucine through various biochemical pathways.[6] This allows researchers to study amino acid metabolism, protein synthesis, and energy production in living systems.[6]

-

Internal Standard for Mass Spectrometry: In quantitative analysis using mass spectrometry (MS), such as LC-MS or GC-MS, L-Isoleucine-¹³C₆,¹⁵N serves as an ideal internal standard.[1] It is chemically identical to the analyte (unlabeled L-isoleucine) but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

-

Biomolecular NMR: Isotope labeling with ¹³C and ¹⁵N is crucial for nuclear magnetic resonance (NMR) spectroscopy studies of proteins and other biomolecules.[6][7] These isotopes provide the necessary nuclear spin for NMR experiments, enabling the determination of three-dimensional structures and the study of molecular dynamics.[3]

-

Vaccine Quantification: L-Isoleucine-¹³C₆,¹⁵N is utilized in immunocapture isotope dilution mass spectrometry (IC-IDMS) to assess the suitability of monoclonal and polyclonal antibodies for the quantification of new vaccines.[4]

Experimental Protocols

SILAC-based Quantitative Proteomics Workflow

This protocol outlines the general steps for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.

-

Cell Culture Preparation:

-

Select a cell line that is auxotrophic for isoleucine.

-

Prepare two types of culture media: "light" medium containing standard L-isoleucine and "heavy" medium where L-isoleucine is completely replaced with L-Isoleucine-¹³C₆,¹⁵N. All other components of the media should be identical.

-

-

Metabolic Labeling:

-

Culture the cells in the "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the respective isoleucine isotopes into the proteome.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

-

-

Sample Harvesting and Lysis:

-

Harvest the cells from both populations.

-

Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or protein concentration.

-

Lyse the combined cell mixture to extract the proteins.

-

-

Protein Digestion:

-

Digest the protein mixture into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the peptides. The mass difference between the "light" and "heavy" peptide pairs (containing unlabeled and labeled isoleucine, respectively) will be a multiple of 7 Da.

-

The ratio of the signal intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

-

SILAC Experimental Workflow.

Use as an Internal Standard in Quantitative Mass Spectrometry

This protocol describes the use of L-Isoleucine-¹³C₆,¹⁵N as an internal standard for the quantification of L-isoleucine in a biological sample.

-

Sample Preparation:

-

Prepare the biological sample (e.g., plasma, cell extract) that contains the analyte (unlabeled L-isoleucine).

-

-

Internal Standard Spiking:

-

Add a known amount of L-Isoleucine-¹³C₆,¹⁵N to the sample at the earliest stage of sample preparation.

-

-

Extraction and Derivatization (if necessary):

-

Perform any necessary extraction or chemical derivatization steps to prepare the sample for MS analysis. The internal standard will undergo the same processing as the analyte, correcting for any sample loss.

-

-

LC-MS or GC-MS Analysis:

-

Inject the prepared sample into the LC-MS or GC-MS system.

-

Develop a method that allows for the separation and detection of both the analyte and the internal standard.

-

-

Data Acquisition:

-

Acquire the mass spectral data. The analyte and the internal standard will have different mass-to-charge (m/z) ratios.

-

-

Quantification:

-

Create a calibration curve using known concentrations of the unlabeled L-isoleucine spiked with the same fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the unknown sample.

-

Determine the concentration of L-isoleucine in the original sample by interpolating from the calibration curve.

-

Quantitative Analysis using an Internal Standard.

Conclusion

L-Isoleucine-¹³C₆,¹⁵N is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its ability to act as a tracer and internal standard, make it indispensable for a wide range of applications, from fundamental metabolic research to the development of new therapeutics and diagnostics. The experimental workflows outlined in this guide provide a foundation for the application of this stable isotope-labeled amino acid in quantitative and structural studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]

- 3. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 6. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]

- 7. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]

A Technical Guide to the Synthesis and Purification of L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry (MS).[1][2][3][4][5] This document outlines the primary production method, detailed purification protocols, and analytical techniques for quality control.

Introduction to L-Isoleucine-¹³C₆,¹⁵N

L-Isoleucine (B559529) is an essential branched-chain amino acid with two chiral centers. The isotopically labeled form, L-Isoleucine-¹³C₆,¹⁵N, contains a heavy isotope of carbon (¹³C) at all six carbon positions and a heavy isotope of nitrogen (¹⁵N) at the amino group. This labeling results in a mass shift of +7 Da compared to the unlabeled molecule, enabling its differentiation and quantification in complex biological matrices.[6] Commercially available L-Isoleucine-¹³C₆,¹⁵N typically has an isotopic purity of ≥98 atom % for both ¹³C and ¹⁵N and a chemical purity of ≥95%.[3][6]

Table 1: General Properties of L-Isoleucine-¹³C₆,¹⁵N

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | [6] |

| Molecular Weight | 138.12 g/mol | [6][7] |

| CAS Number | 202468-35-7 | [6][7] |

| Appearance | White solid | [6] |

| Melting Point | 168-170 °C | [3][6] |

| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl | [6] |

Synthesis of L-Isoleucine-¹³C₆,¹⁵N

The most common and cost-effective method for producing uniformly labeled L-amino acids is through microbial fermentation.[8] By providing ¹³C-labeled glucose as the sole carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the sole nitrogen source to an L-isoleucine overproducing bacterial strain, high yields of L-Isoleucine-¹³C₆,¹⁵N can be achieved.

Microbial Production using Corynebacterium glutamicum

Corynebacterium glutamicum is a gram-positive bacterium widely used for the industrial production of amino acids, including L-isoleucine.[9][10][11] Metabolic engineering strategies have been employed to develop strains that overproduce L-isoleucine by modifying the biosynthetic pathways to increase precursor supply and eliminate feedback inhibition.[9][10][12]

The biosynthetic pathway for L-isoleucine starts from L-threonine. For uniform labeling, the microorganism is cultured in a minimal medium where ¹³C-glucose and ¹⁵NH₄Cl are the sole carbon and nitrogen sources, respectively.

Experimental Protocol: Microbial Fermentation

-

Strain Selection: Utilize a metabolically engineered strain of Corynebacterium glutamicum known for high-yield L-isoleucine production.[9][10]

-

Pre-culture: Inoculate a single colony of the selected strain into a seed medium containing standard glucose and ammonium salts and incubate until the mid-logarithmic growth phase.

-

Fermentation Medium: Prepare a minimal fermentation medium containing:

-

Inoculation and Fermentation: Inoculate the fermentation medium with the pre-culture. Maintain optimal fermentation conditions (pH, temperature, aeration) for L-isoleucine production.

-

Monitoring: Monitor cell growth (OD₆₀₀) and L-isoleucine concentration in the fermentation broth periodically using methods like HPLC.

-

Harvesting: Once the maximum concentration of L-isoleucine is reached, harvest the fermentation broth. The cells are removed by centrifugation or microfiltration, and the supernatant containing the labeled L-isoleucine is collected for purification.

Table 2: Typical Fermentation Parameters and Expected Yield

| Parameter | Value | Reference |

| Bacterial Strain | Corynebacterium glutamicum (overproducing strain) | [9][10] |

| Carbon Source | ¹³C-Glucose (20-40 g/L) | [13] |

| Nitrogen Source | ¹⁵NH₄Cl (5-10 g/L) | [13] |

| Temperature | 30-33 °C | |

| pH | 6.5-7.5 (controlled) | |

| Fermentation Time | 48-72 hours | [9] |

| Expected Yield | 10-30 g/L | [9] |

Purification of L-Isoleucine-¹³C₆,¹⁵N

Purification of the labeled L-isoleucine from the fermentation broth is a multi-step process designed to remove biomass, salts, other amino acids, and impurities to achieve high chemical and chiral purity.

Experimental Protocols: Purification Steps

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. The resulting supernatant is carefully collected.

-

Ion-Exchange Chromatography (IEC):

-

Resin: Use a strong cation exchange resin.

-

Loading: Adjust the pH of the supernatant to a low value (e.g., pH 2-3) and load it onto the equilibrated IEC column. L-isoleucine will bind to the resin.

-

Washing: Wash the column with a low pH buffer to remove unbound impurities.

-

Elution: Elute the bound L-isoleucine using a buffer with a higher pH or an increasing salt gradient (e.g., NH₄OH solution). Collect fractions and analyze for L-isoleucine content.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Optional): For very high purity requirements, an additional preparative HPLC step can be performed.[14][15][16][17]

-

Crystallization:

-

Concentration: Concentrate the pooled, isoleucine-rich fractions under vacuum.

-

pH Adjustment: Adjust the pH of the concentrated solution to the isoelectric point of isoleucine (around 5.5-6.5) to induce crystallization.

-

Cooling: Slowly cool the solution to promote the formation of well-defined crystals.

-

Isolation: Collect the crystals by filtration and wash with cold ethanol (B145695) or water.

-

-

Lyophilization (Freeze-Drying): The final purified crystals are lyophilized to remove residual solvent and obtain a stable, dry powder.[18][19][20][21]

Table 3: Purification Step Performance

| Purification Step | Key Parameters | Expected Purity Improvement | Expected Recovery |

| Ion-Exchange Chromatography | Strong cation exchange resin, pH gradient elution | Removes bulk of impurities (salts, other amino acids) | > 90% |

| Preparative HPLC | C18 column, isocratic or gradient elution | Increases chemical purity to >98% | 80-90% |

| Crystallization | pH adjustment to isoelectric point, controlled cooling | Removes soluble impurities, enhances chiral purity | > 95% |

| Lyophilization | Low temperature and pressure | Final drying, no significant purity change | > 99% |

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the identity, purity (chemical and chiral), and isotopic enrichment of the final L-Isoleucine-¹³C₆,¹⁵N product.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product.

-

Chiral HPLC/GC: To ensure the enantiomeric purity of the L-isoleucine and quantify any D-isoleucine contamination.

Isotopic Enrichment Analysis

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the isotopic enrichment of ¹³C and ¹⁵N. The mass spectrum will show a shift of +7 mass units for the fully labeled isoleucine compared to its natural counterpart.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR can be used to confirm the structure and assess the level and position of isotopic labeling.

Table 4: Analytical Methods for Quality Control

| Analysis | Method | Purpose | Typical Specification |

| Chemical Purity | HPLC | Quantify impurities | ≥ 95% |

| Chiral Purity | Chiral HPLC or GC | Determine enantiomeric excess of L-isoleucine | ≥ 99% L-isomer |

| Isotopic Enrichment | Mass Spectrometry | Determine the atom % of ¹³C and ¹⁵N | ≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N |

| Identity Confirmation | NMR Spectroscopy | Confirm chemical structure and labeling pattern | Consistent with L-Isoleucine-¹³C₆,¹⁵N structure |

Conclusion

The synthesis and purification of L-Isoleucine-¹³C₆,¹⁵N is a well-established process that relies on microbial fermentation for efficient and stereospecific production, followed by a multi-step purification protocol to achieve high chemical and isotopic purity. The detailed methodologies and quality control measures outlined in this guide are critical for producing a high-quality product suitable for demanding research applications in the fields of life sciences and drug development.

References

- 1. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]

- 7. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 8. Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of Corynebacterium glutamicum WM001 to improve l-isoleucine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Metabolic engineering of Corynebacterium glutamicum to enhance L-leucine production | Semantic Scholar [semanticscholar.org]

- 13. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 14. Preparative HPLC separation of underivatized amino acids for isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iris.polito.it [iris.polito.it]

- 20. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lyophilization of Proteins | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to L-Isoleucine-¹³C₆,¹⁵N: Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid, and its critical applications in advanced scientific research and drug development. This document details its physicochemical properties, and explores its use in quantitative proteomics, metabolic studies, and as an internal standard for mass spectrometry-based quantification.

Core Properties of L-Isoleucine-¹³C₆,¹⁵N

L-Isoleucine-¹³C₆,¹⁵N is a form of the essential amino acid L-isoleucine where all six carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling strategy results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass, which allows for its differentiation and quantification in mass spectrometry analysis.

| Property | Value | Reference |

| CAS Number | 202468-35-7 | [1][2][3][4] |

| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | [3] |

| Molecular Weight | 138.12 g/mol | [1][2][3][4][5] |

| Synonyms | SILAC Amino Acid, (2S,3S)-2-Amino-3-methylpentanoic acid-¹³C₆,¹⁵N, ¹³C and ¹⁵N Labeled L-isoleucine | [1] |

Key Applications in Research and Drug Development

The unique properties of L-Isoleucine-¹³C₆,¹⁵N make it an invaluable tool in several advanced research applications.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for the accurate quantification of proteins in proteomics studies.[6] It enables the comparison of protein abundance between different cell populations under various experimental conditions.[6]

Principle of SILAC:

The fundamental principle of SILAC involves growing two or more cell populations in culture media that are identical except for the isotopic form of a specific essential amino acid.[6] One population is cultured in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing the stable isotope-labeled amino acid, such as L-Isoleucine-¹³C₆,¹⁵N. After a sufficient number of cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell lysates are combined, and the proteins are digested into peptides. The relative abundance of a given peptide from the "light" and "heavy" samples can be determined by the ratio of their corresponding peak intensities in the mass spectrum.

Experimental Workflow for a SILAC Experiment:

Use as an Internal Standard in Mass Spectrometry

L-Isoleucine-¹³C₆,¹⁵N is frequently used as an internal standard in quantitative mass spectrometry assays.[3][6] An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.

Principle:

Since a stable isotope-labeled internal standard is chemically identical to the analyte of interest, it experiences the same variations throughout the analytical process.[7] Quantification is based on the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, rather than the absolute signal of the analyte, which can fluctuate.[7] This approach significantly improves the accuracy and precision of quantification.

Immunocapture Isotope Dilution Mass Spectrometry (IC-IDMS)

L-Isoleucine-¹³C₆,¹⁵N has been utilized in immunocapture isotope dilution mass spectrometry (IC-IDMS) to quantify viral proteins in vaccines. This method combines the specificity of antibody-based capture with the accuracy of isotope dilution mass spectrometry.

Application in Vaccine Quantification:

In the context of influenza vaccines, an IC-IDMS method was developed to quantify antibody-bound hemagglutinins (HA).[1] In this technique, antibodies specific to the viral protein of interest are used to capture the protein from the vaccine preparation. The captured proteins are then digested, and specific peptides are quantified using isotope-dilution liquid chromatography-tandem mass spectrometry, with stable isotope-labeled peptides serving as internal standards.[1][2]

Tracing Metabolic Pathways

Stable isotope-labeled compounds like L-Isoleucine-¹³C₆,¹⁵N are instrumental in metabolic tracing experiments to elucidate metabolic pathways. By providing cells with a labeled substrate, researchers can track the incorporation of the labeled atoms into various downstream metabolites.

Isoleucine Catabolism Pathway:

The catabolism of isoleucine is a key metabolic pathway that provides the cell with energy and biosynthetic precursors. Tracing studies using labeled isoleucine can help to quantify the flux through this pathway and understand its regulation in different physiological and pathological states.

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the particular experimental setup (e.g., cell line, instrumentation, and research question), the following provides a general framework for common applications of L-Isoleucine-¹³C₆,¹⁵N.

General Protocol for SILAC Labeling

-

Cell Culture Preparation: Two populations of the same cell line are cultured. One is grown in "light" SILAC medium containing natural L-isoleucine, while the other is cultured in "heavy" SILAC medium where natural L-isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N.

-

Achieving Full Incorporation: Cells should be cultured for at least five to six doublings to ensure complete (>97%) incorporation of the labeled amino acid. This can be verified by a preliminary mass spectrometry analysis.

-

Experimental Treatment: The desired experimental treatment is applied to one cell population (typically the "heavy" labeled cells), while the other population serves as a control.

-

Cell Lysis and Protein Extraction: Both cell populations are harvested separately, and proteins are extracted using a suitable lysis buffer.

-

Protein Quantification and Mixing: The protein concentration of each lysate is determined, and the "light" and "heavy" lysates are combined in a 1:1 protein ratio.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.

-

Data Analysis: The relative quantification of proteins is determined by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.

General Protocol for Use as an Internal Standard

-

Preparation of Stock Solutions: Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N at a known concentration.

-

Spiking of Samples: A known amount of the internal standard stock solution is added to all samples, calibration standards, and quality controls at the earliest stage of sample preparation.

-

Sample Preparation: The samples are processed according to the specific analytical method (e.g., protein precipitation, solid-phase extraction).

-

LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS, monitoring for both the analyte of interest and the stable isotope-labeled internal standard.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Conclusion

L-Isoleucine-¹³C₆,¹⁵N is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application in quantitative proteomics, metabolic tracing, and as an internal standard for mass spectrometry provides a high degree of accuracy and reliability in complex biological analyses. The methodologies outlined in this guide serve as a foundation for the implementation of this valuable reagent in a wide range of research and development activities.

References

- 1. Quantification of immunoreactive viral influenza proteins by immunoaffinity capture and isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The expanding role of mass spectrometry in the field of vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 5. Immunocapture isotope dilution mass spectrometry in response to a pandemic influenza threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the specifications of commercially available L-Isoleucine-¹³C₆,¹⁵N, outlines the experimental protocols for its analysis, and illustrates its application in studying cellular signaling pathways.

Quantitative Data on L-Isoleucine-¹³C₆,¹⁵N

The isotopic purity and enrichment of L-Isoleucine-¹³C₆,¹⁵N are critical parameters that define its utility in sensitive analytical techniques. The following tables summarize the typical specifications provided by major chemical suppliers.

Table 1: Isotopic Enrichment and Chemical Purity of L-Isoleucine-¹³C₆,¹⁵N

| Parameter | Specification Range | Supplier Example |

| ¹³C Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |

| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Chemical Purity | ≥ 95% (CP) | Sigma-Aldrich |

| ≥ 98% | Cambridge Isotope Laboratories |

Table 2: Physical and Chemical Properties of L-Isoleucine-¹³C₆,¹⁵N

| Property | Value |

| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ |

| Molecular Weight | ~138.16 g/mol |

| CAS Number | 202468-35-7 |

| Appearance | White to off-white solid |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic enrichment and purity of L-Isoleucine-¹³C₆,¹⁵N relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used method for the quantitative analysis of isotopic enrichment of amino acids. The following protocol provides a general framework.

Objective: To determine the ¹³C and ¹⁵N enrichment of L-Isoleucine.

Materials:

-

L-Isoleucine-¹³C₆,¹⁵N sample

-

Hydrolysis solution (6 M HCl)

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Organic solvent (e.g., acetonitrile)

-

GC-MS instrument with a suitable column (e.g., DB-5ms)

Methodology:

-

Protein Hydrolysis (if applicable): If the labeled isoleucine is incorporated into a protein, the protein sample must first be hydrolyzed to release the individual amino acids. This is typically achieved by heating the sample in 6 M HCl at 110°C for 24 hours.

-

Sample Derivatization: The amino acid sample is dried and then derivatized to increase its volatility for GC analysis. A common method is silylation using MTBSTFA, which converts the amino and carboxyl groups to their tert-butyldimethylsilyl (t-BDMS) derivatives.

-

GC Separation: The derivatized sample is injected into the GC. The instrument is programmed with a temperature gradient to separate the different amino acids based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry Analysis: As the derivatized L-Isoleucine elutes from the GC column, it enters the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled (m/z) and labeled (m/z+7 for ¹³C₆,¹⁵N) isoleucine.

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled isoleucine ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can confirm the positions of the isotopic labels within the molecule.

Objective: To confirm the specific labeling pattern of L-Isoleucine-¹³C₆,¹⁵N.

Materials:

-

L-Isoleucine-¹³C₆,¹⁵N sample

-

NMR solvent (e.g., D₂O)

-

High-resolution NMR spectrometer

Methodology:

-

Sample Preparation: A small amount of the L-Isoleucine-¹³C₆,¹⁵N is dissolved in a suitable deuterated solvent.

-

¹³C NMR Spectrum Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. The presence of signals corresponding to all six carbon atoms in the isoleucine molecule confirms the ¹³C labeling. The chemical shifts of these signals can be compared to a standard spectrum of unlabeled L-Isoleucine to verify the positions of the labels.

-

¹⁵N NMR Spectrum Acquisition: A one-dimensional ¹⁵N NMR spectrum can also be acquired to confirm the presence of the ¹⁵N label on the amino group. Heteronuclear single quantum coherence (HSQC) or similar 2D NMR experiments can be used to correlate the ¹⁵N nucleus with its attached proton, providing further structural confirmation.

-

Data Analysis: The resulting spectra are analyzed to confirm that the isotopic labels are in the expected positions and to assess the isotopic purity.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using L-Isoleucine-¹³C₆,¹⁵N and its role in the mTOR signaling pathway.

Experimental Workflow

Isoleucine and the mTOR Signaling Pathway

L-Isoleucine, as a branched-chain amino acid, plays a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1]

This technical guide provides a foundational understanding of the isotopic purity and enrichment of L-Isoleucine-¹³C₆,¹⁵N for professionals in research and drug development. The provided data and protocols serve as a valuable resource for the effective application of this stable isotope-labeled compound in various scientific investigations.

References

Advantages of Dual-Labeled Isoleucine in Research: A Technical Guide

This technical guide provides a comprehensive overview of the applications and advantages of using dual-labeled isoleucine and related stable isotope-labeled amino acids in research. It is intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics, metabolic studies, and pharmacokinetic analyses. The guide details the core principles of this methodology, presents key experimental protocols, summarizes quantitative data, and illustrates relevant workflows and biological pathways.

Introduction to Dual-Labeling with Stable Isotopes

Stable isotope labeling is a powerful technique that replaces one or more atoms in a molecule with their non-radioactive ("stable") heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] Since the chemical properties of the labeled molecule are nearly identical to its natural counterpart, it can be used as a tracer to follow metabolic processes in living systems without perturbing them.[2][3]

The concept of "dual-labeling" in this context refers to several advanced tracer methodologies:

-

Simultaneous Isotope Labeling: Incorporating two different stable isotopes (e.g., ¹³C and ¹⁵N) into a single amino acid molecule.

-

Dual Tracer Administration: Concurrently using two different isotopically labeled amino acids (e.g., ¹³C-leucine and ¹⁵N-phenylalanine) or using an ingested labeled protein and an intravenously infused labeled amino acid.[4][5]

-

Multiplexing: Employing "light," "medium," and "heavy" versions of an amino acid to compare three or more experimental conditions simultaneously in quantitative proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6]

Isoleucine, as an essential branched-chain amino acid, is a critical component of most proteins. Using dual-labeled isoleucine or its precursors allows for precise investigation into the dynamics of protein turnover—the balance between protein synthesis and degradation—which is fundamental to cellular health, disease pathology, and the mechanism of action of therapeutic drugs.[7][8]

Core Advantages and Applications

The use of dual-labeled amino acid tracers offers significant advantages over traditional methods for studying protein and amino acid metabolism.

-

Simultaneous Measurement of Synthesis and Breakdown: A key advantage is the ability to measure both muscle protein synthesis (MPS) and muscle protein breakdown (MPB) within the same experiment using a single tracer.[9] This provides a complete, dynamic picture of protein turnover, which is crucial for understanding conditions like muscle atrophy or hypertrophy.

-

Enhanced Accuracy and Precision: Dual-tracer methods can overcome significant limitations of single-tracer techniques. For instance, they can correct for the confounding effect of amino acid reutilization within the cell and avoid assumptions of metabolic "steady state," leading to more accurate calculations of protein turnover.[4][9] In quantitative proteomics, mixing samples at the earliest possible stage minimizes experimental variability, ensuring that observed differences are biological, not technical.[10]

-

Versatile Applications: The methodology is highly versatile and can be applied across a wide range of biological systems.

-

Cell Culture (In Vitro): SILAC is a cornerstone of quantitative proteomics, enabling the precise comparison of proteomes between different cell populations (e.g., treated vs. untreated).[2][11]

-

Whole Organisms (In Vivo): In vivo studies in animals and humans allow for the measurement of protein synthesis rates in various tissues, such as skeletal muscle, in response to stimuli like nutrition, exercise, or drug treatment.[12][13]

-

Drug Development: Stable isotope labeling is instrumental in drug metabolism and pharmacokinetics (DMPK) studies, helping to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][14][15]

-

-

Minimally Invasive Techniques: The dual-tracer approach for measuring protein digestibility requires only blood sampling, making it a minimally invasive option suitable for studies in vulnerable populations, including the elderly or clinical patients.[16][17]

Quantitative Data Presentation

The precise quantitative data generated from dual-labeling experiments is a primary strength of the methodology. The following table summarizes results from a study comparing the effects of ingesting 2 grams of leucine (B10760876) versus 2 grams of dileucine on muscle protein turnover in young men, showcasing the type of data that can be obtained. The experiment used primed continuous infusions of l-[ring-¹³C₆]phenylalanine and l-[¹⁵N]phenylalanine to determine myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB), respectively.

| Parameter | Leucine (LEU) Ingestion | Dileucine (DILEU) Ingestion | P-value |

| Cumulative MPS (0-180 min) | 0.047 ± 0.029 %·h⁻¹ | 0.075 ± 0.032 %·h⁻¹ | 0.023 |

| MPB (0-180 min) | 0.043 ± 0.030 %·h⁻¹ | 0.051 ± 0.027 %·h⁻¹ | 0.659 |

| Plasma Leucine Net AUC | 10,782 ± 4,374 nmol·L⁻¹·180 min⁻¹ | 12,810 ± 6,709 nmol·L⁻¹·180 min⁻¹ | 0.396 |

| Plasma Dileucine Net AUC | 10 ± 19 nmol·L⁻¹·180 min⁻¹ | 64 ± 65 nmol·L⁻¹·180 min⁻¹ | 0.013 |

| Data adapted from Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial.[5][18] |

This data clearly demonstrates that while both substances increased plasma leucine, only dileucine significantly stimulated muscle protein synthesis, an insight made possible by the precision of the dual-tracer technique.[5]

Experimental Protocols

The following protocols outline the typical methodologies for in vivo and in vitro studies using stable isotope-labeled amino acids.

This protocol is based on the precursor-product model for measuring the fractional synthetic rate (FSR) of muscle protein in humans.[12][19]

Objective: To determine the rate of muscle protein synthesis in response to an intervention (e.g., nutrient ingestion).

Methodology:

-

Subject Preparation: Subjects arrive after an overnight fast. Catheters are inserted into an antecubital vein for tracer infusion and into a heated dorsal hand vein of the opposing arm for arterialized blood sampling.

-

Tracer Preparation: Sterile solutions of the labeled amino acids (e.g., l-[ring-¹³C₆]phenylalanine and l-[¹⁵N]phenylalanine) are prepared in saline.

-

Primed Continuous Infusion: A priming dose (bolus) of the tracers is administered to rapidly raise the isotopic enrichment in the body's free amino acid pool to a level near the expected plateau. This is immediately followed by a continuous intravenous infusion at a steady rate for the duration of the experiment (e.g., 5-6 hours).

-

Baseline Sampling: Before the intervention, baseline blood samples and a muscle biopsy from the vastus lateralis muscle are collected.

-

Intervention: The subject ingests the test substance (e.g., a drink containing dileucine or leucine).

-

Post-Intervention Sampling: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the postprandial period. A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period.

-

Sample Processing:

-

Blood: Plasma is separated by centrifugation and stored at -80°C. The enrichment of the labeled amino acids in the plasma is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This serves as the precursor pool enrichment.

-

Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen. Myofibrillar proteins are extracted and hydrolyzed into their constituent amino acids. The isotopic enrichment of the tracer amino acid incorporated into the protein is measured by GC-MS or GC-Pyrolysis-IRMS. This is the product enrichment.

-

-

Calculation of FSR: The fractional synthetic rate is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

-

E_p2 and E_p1 are the tracer enrichments in the bound muscle protein at two time points.

-

E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid) over the time period.

-

t is the time in hours between the biopsies.

-

This protocol describes a standard SILAC experiment to compare the proteomes of two different cell populations.[2][11]

Objective: To identify and quantify relative changes in protein abundance between two different cell states (e.g., control vs. drug-treated).

Methodology:

-

Cell Culture Preparation: Two populations of the same cell line are cultured in specialized media. The media are identical except for the isotopic form of an essential amino acid (e.g., isoleucine, lysine, or arginine).

-

"Light" Condition: Cells are grown in media containing the normal, unlabeled amino acid (e.g., ¹²C₆-Isoleucine).

-

"Heavy" Condition: Cells are grown in media containing the stable isotope-labeled amino acid (e.g., ¹³C₆-Isoleucine).

-

-

Full Label Incorporation: Cells are cultured for a sufficient number of cell divisions (typically >5) to ensure that nearly 100% of the natural amino acid has been replaced by its heavy counterpart in the "heavy" cell population.[11]

-

Experimental Treatment: The experimental condition (e.g., drug treatment, growth factor stimulation) is applied to one of the cell populations, while the other serves as a control.

-

Cell Harvesting and Mixing: After treatment, the "light" and "heavy" cell populations are harvested and counted. Equal numbers of cells from each population are mixed together.

-

Protein Extraction and Digestion: The combined cell mixture is lysed, and the proteins are extracted. The protein mixture is then digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.

-

Data Analysis:

-

The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. For example, a peptide containing one isoleucine will appear as a pair of peaks separated by 6 Daltons.

-

The relative abundance of a protein in the two cell populations is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs. A ratio of 1:1 indicates no change in protein expression, while a ratio greater or less than 1 indicates up- or down-regulation, respectively.

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize the complex workflows and biological relationships involved in dual-labeling research.

References

- 1. benchchem.com [benchchem.com]

- 2. ukisotope.com [ukisotope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of protein digestibility in humans by a dual-tracer method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary protein splanchnic uptake and digestibility via stable isotope tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and optimal storage conditions for L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Given the critical nature of this reagent in generating reliable and reproducible data, understanding its stability profile is paramount.

Core Stability Profile

L-Isoleucine-¹³C₆,¹⁵N, being a stable isotope-labeled compound, does not undergo radioactive decay and is generally considered a stable molecule.[2] Its stability is comparable to that of unlabeled L-Isoleucine. However, like all amino acids, it is susceptible to chemical degradation over time, influenced by environmental factors such as temperature, light, and humidity. As a solid, crystalline powder, it exhibits good stability when stored under appropriate conditions.

The primary degradation pathways for amino acids under abiotic stress conditions include oxidation, hydrolysis under acidic or basic conditions, and photodegradation. For branched-chain amino acids like isoleucine, these processes can lead to the formation of various impurities, affecting the chemical purity and isotopic enrichment of the product.

Recommended Storage Conditions

To ensure the long-term stability and integrity of L-Isoleucine-¹³C₆,¹⁵N, specific storage conditions are recommended by various suppliers. These recommendations are summarized in the table below. Adherence to these conditions is critical to minimize degradation and extend the shelf life of the product.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (+2°C to +8°C) or Room Temperature (15-25°C) | Lower temperatures slow down chemical degradation reactions. Some suppliers indicate stability at room temperature, but refrigeration is a common recommendation for long-term storage. |

| Atmosphere | Desiccated (low humidity) | L-Isoleucine is sensitive to moisture, which can promote degradation and microbial growth. Storage in a desiccator or with a desiccant is advised. |

| Light | Protect from light | Exposure to light, particularly UV radiation, can induce photodegradation. Storage in an opaque or amber vial is recommended. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |

Table 1: Recommended Storage Conditions for Solid L-Isoleucine-¹³C₆,¹⁵N. Data compiled from supplier recommendations.[3]

Potential Chemical Degradation Pathways

While the metabolic degradation of L-isoleucine is well-understood, the chemical degradation pathways relevant to storage are influenced by external stressors. The diagram below illustrates potential abiotic degradation routes.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of L-Isoleucine-¹³C₆,¹⁵N, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A typical workflow for a forced degradation study is outlined below.

Protocol: Stability-Indicating HPLC Method

The following is a general protocol for a stability-indicating HPLC method for L-Isoleucine. This method would need to be validated for specificity, linearity, accuracy, precision, and robustness for its intended use.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying L-Isoleucine from its potential degradation products.

2. Materials and Reagents:

-

L-Isoleucine-¹³C₆,¹⁵N reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Potassium dihydrogen phosphate (B84403) (or other suitable buffer salt)

-

Phosphoric acid (for pH adjustment)

-

Hydrochloric acid (for forced degradation)

-

Sodium hydroxide (B78521) (for forced degradation)

-

Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution with a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

4. Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

-

Sample Solutions (Forced Degradation):

-

Acid Hydrolysis: Dissolve L-Isoleucine-¹³C₆,¹⁵N in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH and dilute with mobile phase.

-

Base Hydrolysis: Dissolve L-Isoleucine-¹³C₆,¹⁵N in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl and dilute with mobile phase.

-

Oxidative Degradation: Dissolve L-Isoleucine-¹³C₆,¹⁵N in 3% H₂O₂ and keep at room temperature for a specified time. Dilute with mobile phase.

-

Thermal Degradation: Expose the solid L-Isoleucine-¹³C₆,¹⁵N to elevated temperature (e.g., 80°C) for a specified time. Dissolve in mobile phase.

-

Photodegradation: Expose the solid or a solution of L-Isoleucine-¹³C₆,¹⁵N to light according to ICH Q1B guidelines. If a solution is used, it should be in a photostable container.

-

5. Analysis: Inject the standard and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of L-Isoleucine.

6. Data Evaluation:

-

Calculate the percentage degradation of L-Isoleucine in each stress condition.

-

Assess the resolution between the L-Isoleucine peak and any degradation product peaks.

-

Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the L-Isoleucine peak is not co-eluting with any degradants.

Summary of Stability Data

Currently, there is a lack of publicly available, comprehensive quantitative stability data specifically for L-Isoleucine-¹³C₆,¹⁵N in its solid form. The stability of isotopically labeled compounds is generally considered to be very similar to their unlabeled counterparts. General observations for amino acids suggest that in solid form, when stored under ideal conditions (cold, dry, and dark), they are stable for several years. However, the actual shelf life should be determined empirically through long-term stability studies.

| Stress Condition | Expected Outcome | Potential Degradation Products |

| High Temperature | Slow degradation, potential for decarboxylation and deamination. | Ammonia, carbon dioxide, corresponding aldehydes/ketones. |

| High Humidity | Increased degradation rate, potential for microbial growth if not sterile. | Similar to thermal degradation, but potentially accelerated. |

| Acid/Base Hydrolysis | Deamination, racemization. | α-keto-β-methylvaleric acid, allo-isoleucine. |

| Oxidation | Formation of various oxidation products. | Hydroxylated derivatives, keto-acids. |

| Light Exposure | Photodegradation, formation of radical species. | Complex mixture of photo-oxidation products. |

Table 2: Qualitative Summary of Expected Stability under Stress Conditions.

Conclusion

L-Isoleucine-¹³C₆,¹⁵N is a stable molecule that is essential for high-quality research in various scientific fields. Its stability is highly dependent on the storage conditions. By adhering to the recommended storage conditions of refrigeration, desiccation, and protection from light, researchers can ensure the integrity and reliability of this important research material. For critical applications, it is advisable to perform periodic quality control checks using a validated stability-indicating analytical method to confirm the purity and concentration of the material. The experimental protocols and information provided in this guide offer a framework for establishing a robust stability testing program for L-Isoleucine-¹³C₆,¹⁵N.

References

A Technical Guide to L-Isoleucine-13C6,15N: Principles, Applications, and Commercial Sourcing for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Isoleucine-13C6,15N, a stable isotope-labeled amino acid crucial for cutting-edge research in proteomics and metabolomics. This document details its primary applications, outlines experimental protocols, and presents a comparative summary of commercial suppliers to aid in procurement and experimental design.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a well-defined mass shift compared to its natural counterpart, making it an invaluable tool for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based analytical techniques. Its primary utility lies in its role as a tracer in metabolic studies and as an internal standard for precise quantification in complex biological samples.[1]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on factors such as isotopic and chemical purity, available pack sizes, and cost. Below is a comparative summary of product specifications from leading commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | L-Isoleucine-¹³C₆,¹⁵N | 202468-35-7 | 138.12 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) |

| Cambridge Isotope Laboratories | L-ISOLEUCINE (¹³C₆, 99%; ¹⁵N, 99%) | 202468-35-7 | 138.12 | 99 atom % ¹³C, 99 atom % ¹⁵N | ≥98%[2][3] |

| MedchemExpress | L-Isoleucine-¹³C₆,¹⁵N | 202468-35-7 | 138.12 | Not specified | >98.0%[1] |

| Benchchem | L-Isoleucine-¹³C₆,d₁₀,¹⁵N | 2483829-34-9 | 148.18 | Not specified | ≥98%[4] |

Core Applications in Research

The unique properties of this compound make it a versatile tool in several advanced research applications, primarily in quantitative proteomics and metabolic flux analysis.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for the accurate quantification of proteins. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of an essential amino acid. One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing the stable isotope-labeled counterpart, such as this compound.

After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for the precise relative quantification of protein abundance between the two samples.

Experimental Workflow: SILAC

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]

- 3. Cambridge Isotope Laboratories L-ISOLEUCINE (13C6, 99%; 15N, 99%), 0.1 | Fisher Scientific [fishersci.com]

- 4. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]

A Technical Guide to L-Isoleucine-13C6,15N in Academic Research: Pricing, Protocols, and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of L-Isoleucine-13C6,15N for academic and industrial research. This stable isotope-labeled amino acid is a critical tool in quantitative proteomics, particularly for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enabling precise analysis of protein expression, metabolic pathways, and drug-target engagement.

Pricing and Availability of this compound

The cost of this compound can vary between suppliers and is dependent on the quantity and isotopic purity required. Below is a summary of pricing from prominent suppliers catering to the research community. Please note that prices are subject to change and it is advisable to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Quantity | Isotopic Purity | Price (USD) |

| Sigma-Aldrich | 608092 | 100 mg | 98 atom % 13C, 98 atom % 15N | $1,220.00 |

| 250 mg | 98 atom % 13C, 98 atom % 15N | $1,790.00 | ||

| MedchemExpress | HY-131037S | 5 mg | Not Specified | $220.00 |

| Cambridge Isotope Laboratories | CNLM-561-H-0.05 | 50 mg | 99% 13C, 99% 15N | $701.00 |

Experimental Protocols: SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry. The following protocol provides a general framework for utilizing this compound in a SILAC experiment.

Preparation of SILAC Media

The foundation of a successful SILAC experiment is the complete incorporation of the "heavy" isotope-labeled amino acid into the proteome. This requires specially formulated cell culture media.

Materials:

-

Cell culture medium deficient in L-Isoleucine (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

-

L-Isoleucine (unlabeled, "light")

-

This compound ("heavy")

-

Other essential amino acids (if the base medium is deficient)

-

Standard cell culture supplements (e.g., glutamine, penicillin/streptomycin)

Procedure:

-

Prepare Stock Solutions: Prepare sterile stock solutions of both "light" L-Isoleucine and "heavy" this compound in phosphate-buffered saline (PBS) or cell culture medium. The final concentration in the medium should match the concentration in standard formulations (for DMEM, this is typically 105 mg/L).

-

Formulate "Light" Medium: To the L-Isoleucine-deficient base medium, add the "light" L-Isoleucine stock solution to the desired final concentration. Add dFBS (typically to 10%) and other necessary supplements.

-

Formulate "Heavy" Medium: To a separate batch of L-Isoleucine-deficient base medium, add the "heavy" this compound stock solution to the same final molar concentration as the "light" medium. Add dFBS and other supplements as with the "light" medium.

-

Sterile Filtration: Sterile-filter both the "light" and "heavy" media using a 0.22 µm filter.

Cell Culture and Labeling

Procedure:

-

Cell Adaptation: Culture two separate populations of the desired cell line. One population is cultured in the "light" medium, and the other in the "heavy" medium.

-

Passaging for Full Incorporation: Cells should be passaged for at least five to six cell divisions in their respective SILAC media to ensure near-complete (>97%) incorporation of the labeled amino acid. The efficiency of incorporation can be verified by a preliminary mass spectrometry analysis of a small cell sample.

-

Experimental Treatment: Once fully labeled, the cells can be subjected to the experimental conditions (e.g., drug treatment, growth factor stimulation). Typically, one cell population serves as the control (e.g., "light" labeled) while the other is treated (e.g., "heavy" labeled).

Sample Preparation for Mass Spectrometry

Procedure:

-

Cell Lysis: After treatment, harvest both the "light" and "heavy" cell populations.

-

Protein Quantification and Mixing: Quantify the total protein concentration in the lysates from both populations. Mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis

Procedure:

-

Chromatographic Separation: The purified peptides are separated using a reversed-phase liquid chromatography (LC) system.

-

Mass Spectrometry: The eluted peptides are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).

-

MS1 Scan: Acquire full scan spectra to detect the "light" and "heavy" peptide pairs, which will be separated by a specific mass difference corresponding to the number of isoleucine residues in the peptide.

-

MS2 Scan (Data-Dependent Acquisition): The most intense precursor ions from the MS1 scan are selected for fragmentation to determine the peptide sequence.

-

Signaling Pathways and Experimental Workflows

L-Isoleucine, as a branched-chain amino acid (BCAA), plays a significant role in cellular signaling, particularly in the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.

Isoleucine Catabolism Pathway

The breakdown of isoleucine generates metabolites that can enter central carbon metabolism and influence cellular signaling.

Caption: Simplified pathway of L-Isoleucine catabolism.

General SILAC Experimental Workflow

The following diagram illustrates the key steps in a typical SILAC experiment for quantitative proteomics.

Caption: Overview of the SILAC experimental workflow.

Isoleucine and mTORC1 Signaling

Isoleucine, along with other BCAAs, is a key activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.

Caption: Isoleucine-mediated activation of the mTORC1 signaling pathway.

A Technical Guide to the Core Principles of Stable Isotope Labeling with L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of stable isotope labeling using L-Isoleucine-¹³C₆,¹⁵N. This powerful tool is invaluable for researchers and professionals in drug development seeking to unravel complex biological systems. By employing the non-radioactive, heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), scientists can precisely trace and quantify the metabolic fate of isoleucine and its downstream products. This guide will delve into the core methodologies, experimental protocols, and data interpretation, providing a comprehensive resource for leveraging this technique in metabolic research, quantitative proteomics, and drug discovery.

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that substitutes naturally occurring atoms in a molecule with their heavier, non-radioactive counterparts.[1] In the case of L-Isoleucine-¹³C₆,¹⁵N, all six carbon atoms are replaced with carbon-13, and the nitrogen atom is replaced with nitrogen-15. These labeled molecules are chemically identical to their unlabeled ("light") counterparts and are processed by cells in the same manner.[] The key difference lies in their mass, which allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The primary advantages of using stable isotopes like ¹³C and ¹⁵N are their safety, as they are non-radioactive, and their low natural abundance (approximately 1.1% for ¹³C and 0.37% for ¹⁵N), which minimizes background interference and enhances the signal-to-noise ratio in analytical measurements.[]

Key Applications:

-

Metabolic Flux Analysis (MFA): Tracing the flow of atoms through metabolic pathways to determine reaction rates (fluxes).[3]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture allows for the accurate quantification of protein abundance between different cell populations.[4]

-

Drug Development: Used as tracers to understand a drug's mechanism of action and its effects on metabolic pathways.[5]

-

Internal Standards: Serves as an internal standard for the precise quantification of unlabeled L-isoleucine in biological samples.[6]

Experimental Workflows

The successful implementation of stable isotope labeling with L-Isoleucine-¹³C₆,¹⁵N relies on well-defined experimental workflows. The two primary applications, Metabolic Flux Analysis and Quantitative Proteomics (SILAC), follow distinct yet related procedures.

Metabolic Flux Analysis (MFA) Workflow

MFA aims to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C- and ¹⁵N-labeled substrate like L-Isoleucine-¹³C₆,¹⁵N, researchers can track the incorporation of these heavy isotopes into downstream metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow

SILAC is a powerful technique for quantitative proteomics that compares protein abundance between two or more cell populations.[] One population is grown in a "heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N, while the control population is grown in a "light" medium with unlabeled isoleucine.

Detailed Experimental Protocols

Protocol for ¹³C and ¹⁵N Labeling in Cell Culture for MFA

-

Media Preparation: Prepare a custom cell culture medium that lacks natural L-isoleucine. Supplement this medium with a known concentration of L-Isoleucine-¹³C₆,¹⁵N.

-

Cell Seeding: Seed cells in standard growth medium and allow them to adhere and reach the desired confluency.

-

Isotope Labeling: Remove the standard medium and replace it with the prepared labeling medium containing L-Isoleucine-¹³C₆,¹⁵N. Culture the cells for a predetermined period to allow for the incorporation of the labeled amino acid into cellular metabolites.

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for MS Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in an appropriate solvent for MS analysis.[7]

Protocol for SILAC Labeling

-

Media Preparation: Prepare two types of SILAC media: a "light" medium containing unlabeled L-isoleucine and a "heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N. Ensure both media are identical in all other components.[8]

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the respective amino acids into the proteome.[1]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cells while the "light" labeled cells serve as a control.

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations separately.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

Sample Mixing and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data and Analysis

Data Presentation

Quantitative data from MFA and SILAC experiments are typically presented in tables for clarity and ease of comparison.

Table 1: Example Mass Isotopomer Distribution Data from an MFA Experiment

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |

| Glutamate | 10.5% | 15.2% | 25.8% | 20.1% | 15.4% | 10.3% | 2.7% | - |

| Aspartate | 25.3% | 30.1% | 22.5% | 15.6% | 6.5% | - | - | - |

| Alanine | 40.2% | 35.8% | 20.5% | 3.5% | - | - | - | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Example Protein Quantification Data from a SILAC Experiment

| Protein ID | Gene Name | Heavy/Light Ratio | p-value | Regulation |

| P12345 | AKT1 | 2.54 | 0.001 | Upregulated |

| Q67890 | CASP3 | 0.45 | 0.005 | Downregulated |

| A1B2C3 | GAPDH | 1.02 | 0.95 | Unchanged |

Heavy/Light Ratio indicates the relative abundance of the protein in the experimental condition compared to the control.

L-Isoleucine Metabolism and Signaling Pathways

L-isoleucine is a branched-chain amino acid (BCAA) that plays a critical role in various cellular processes, including protein synthesis, energy metabolism, and cell signaling.[9] Tracing the metabolism of L-Isoleucine-¹³C₆,¹⁵N can provide insights into these pathways.

L-Isoleucine Catabolism

The catabolism of isoleucine involves a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[10]

References

- 1. benchchem.com [benchchem.com]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 8. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoleucine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of L-Isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling precautions for L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid essential for advanced research in proteomics, metabolomics, and drug development. While not classified as a hazardous substance, adherence to proper laboratory protocols is paramount to ensure personnel safety and maintain sample integrity.[1][2]

Substance Identification and Properties

L-Isoleucine-¹³C₆,¹⁵N is a form of the essential amino acid L-isoleucine where six carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and the nitrogen atom is replaced with the stable isotope Nitrogen-15 (¹⁵N).[3] This labeling makes it a valuable tracer for in vivo cell experiments and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[3]

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | |

| CAS Number | 202468-35-7 | |

| Molecular Weight | 138.12 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 168-170 °C | |

| Purity | Typically ≥98% | [3] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, L-Isoleucine-¹³C₆,¹⁵N is not considered a hazardous substance or mixture.[1][2] Stable isotope-labeled amino acids are not radioactive and generally do not require special handling precautions beyond standard good laboratory practices.[4] However, it is crucial to note that the toxicological properties have not been thoroughly investigated.

General Precautionary Measures:

-

Eye Contact: May cause eye irritation.[5]

-

Skin Contact: May cause skin irritation.[5]

-

Inhalation: Avoid inhalation of dust.

-

Ingestion: Do not ingest.[5]

Personal Protective Equipment (PPE)

To ensure safety, appropriate personal protective equipment should be worn when handling L-Isoleucine-¹³C₆,¹⁵N.

| PPE Type | Specification | Purpose |

| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles entering the eyes. |

| Hand Protection | Impermeable and resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |

| Body Protection | Laboratory coat. | Protects clothing and skin from dust. |

| Respiratory Protection | Required when dusts are generated. | Prevents inhalation of fine particles. |

Handling and Storage